N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide
Description
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxin moiety, a pyrazolyl group, and an amide functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-11(18-12(2)20-21-13(18)3)8-17(22)19-9-14-10-23-15-6-4-5-7-16(15)24-14/h4-7,11,14H,8-10H2,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXCRQAPFLSLIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)CC(=O)NCC2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of catechol with ethylene oxide to form 1,4-benzodioxin, followed by further functionalization. The pyrazolyl group can be introduced through a cyclization reaction involving hydrazine and a suitable diketone or β-ketoester. The final step involves the formation of the amide bond using an appropriate carboxylic acid derivative and an amine source under coupling conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyrazolyl group or the amide bond.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodioxin ring and the pyrazolyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Reduced pyrazolyl derivatives and amides.
Substitution: Halogenated benzodioxins, alkylated pyrazoles, and substituted amides.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It can be used as a probe in biological studies to investigate enzyme activities and binding interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-3-phenoxy-1-propanamine: This compound shares the benzodioxin core but has different substituents and functional groups.
2-Benzothiazolamine,N- [ [1- [ (2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4-piperidinyl]methyl]-5,7-dimethoxy-: This compound contains a benzothiazolamine group and additional methoxy groups.
This comprehensive overview highlights the significance of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide in scientific research and its potential impact on various fields
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
